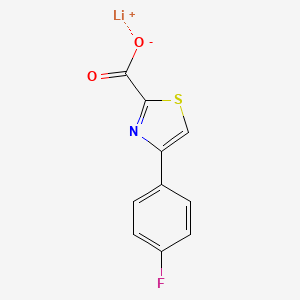
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a fluorophenyl group, and a carboxylate moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on cost-efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H5FLiNO2S |
|---|---|
Molecular Weight |
229.2 g/mol |
IUPAC Name |
lithium;4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6FNO2S.Li/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
InChI Key |
KUWVCIQQWOOBGG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=CSC(=N2)C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















